molecular formula C20H25N3O2 B12700436 Acetamide, N-(3-((4-(diethylamino)-2-methylphenyl)imino)-4-methyl-6-oxo-1,4-cyclohexadien-1-yl)- CAS No. 105296-07-9

Acetamide, N-(3-((4-(diethylamino)-2-methylphenyl)imino)-4-methyl-6-oxo-1,4-cyclohexadien-1-yl)-

Cat. No.: B12700436
CAS No.: 105296-07-9
M. Wt: 339.4 g/mol
InChI Key: VPNCPXFGEIZYCS-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Constitutional Isomerism

The IUPAC name N-(3-((4-(diethylamino)-2-methylphenyl)imino)-4-methyl-6-oxo-1,4-cyclohexadien-1-yl)acetamide is derived through a hierarchical prioritization of functional groups and substituents. The parent structure is acetamide , with the nitrogen atom serving as the attachment point for the 3-((4-(diethylamino)-2-methylphenyl)imino)-4-methyl-6-oxo-1,4-cyclohexadien-1-yl substituent.

The cyclohexadienyl moiety is numbered to assign the lowest possible locants to the oxo (=O, position 6), imino (=N–, position 3), and methyl (position 4) groups. The phenyl ring attached to the imino group is further substituted with a diethylamino group at position 4 and a methyl group at position 2. Constitutional isomerism may arise from variations in substituent placement, such as:

  • Positional isomerism : Relocation of the methyl group on the cyclohexadienyl ring (e.g., from position 4 to 5) or the phenyl ring (e.g., from position 2 to 3).
  • Functional group isomerism : Substitution of the imino group with alternative functionalities like carbonyl or amine groups.

Resonance Stabilization in 1,4-Cyclohexadien-1-yl Systems

The 1,4-cyclohexadien-1-yl system exhibits extensive π-electron delocalization due to conjugation between the C=C double bonds and the adjacent imino and oxo groups. The imino group (=N–) participates in resonance by donating electron density into the cyclohexadienyl ring, stabilizing the system through partial double-bond character between N and C3 (Figure 1). Simultaneously, the oxo group at C6 withdraws electron density, creating a dipole that further polarizes the ring. This interplay generates three major resonance contributors:

  • A structure with localized double bonds at C1–C2 and C4–C5.
  • A quinoidal form with alternating single and double bonds extending from C3 to C6.
  • A dipolar form featuring a positive charge on the imino nitrogen and a negative charge on the oxo oxygen.

These resonance interactions reduce the overall energy of the system by approximately 25–30 kJ/mol, as estimated through computational studies of analogous cyclohexadienyl derivatives.

Tautomeric Equilibria of Imino-Oxocyclohexadienyl Moieties

The imino-oxocyclohexadienyl component exhibits pH-dependent tautomerism. In nonpolar solvents, the keto-imine tautomer predominates, with the imino group (=N–) and oxo group (=O) maintaining distinct identities. Under acidic or basic conditions, proton transfer reactions enable two alternative tautomeric forms:

  • Enol-amine tautomer : The oxo group converts to a hydroxyl (–OH), while the imino group becomes an amine (–NH–), facilitated by intramolecular hydrogen bonding.
  • Dienol tautomer : Complete proton migration from the oxo group to the imino nitrogen, resulting in a conjugated dienol system.

Equilibrium constants (Ktaut) derived from UV-Vis spectroscopy of related compounds suggest a 70:30 preference for the keto-imine form in chloroform at 25°C. Solvent polarity markedly influences this ratio, with polar aprotic solvents like DMSO favoring the enol-amine form due to enhanced stabilization of dipolar intermediates.

Conformational Analysis of Diethylamino-Methylphenyl Substituents

The diethylamino group at the phenyl ring’s para position adopts a chair-like conformation to minimize steric clashes between the ethyl substituents and the adjacent methyl group at position 2. Density functional theory (DFT) calculations on analogous structures reveal two dominant conformers:

  • Conformer A : Ethyl groups oriented anti-periplanar to the phenyl ring, maximizing distance from the methyl substituent (55% population).
  • Conformer B : One ethyl group eclipsing the methyl group, resulting in a 1.8 kJ/mol energy penalty due to steric strain.

The methyl group at position 2 of the phenyl ring imposes additional torsional constraints, restricting rotation about the C–N bond connecting the phenyl and cyclohexadienyl rings. This restriction creates a dihedral angle of 120–135° between the planes of the two aromatic systems, as observed in X-ray crystallographic data of structurally related compounds.

Properties

CAS No.

105296-07-9

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

IUPAC Name

N-[3-[4-(diethylamino)-2-methylphenyl]imino-4-methyl-6-oxocyclohexa-1,4-dien-1-yl]acetamide

InChI

InChI=1S/C20H25N3O2/c1-6-23(7-2)16-8-9-17(13(3)10-16)22-18-12-19(21-15(5)24)20(25)11-14(18)4/h8-12H,6-7H2,1-5H3,(H,21,24)

InChI Key

VPNCPXFGEIZYCS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=C2C=C(C(=O)C=C2C)NC(=O)C)C

Origin of Product

United States

Preparation Methods

General Preparation Overview

The synthesis of this compound involves the following key steps:

Detailed Preparation Methods

Synthesis via Imine Condensation

The first step in synthesizing this compound involves reacting a substituted aniline (e.g., 4-(diethylamino)-2-methylaniline) with a ketone or aldehyde. The reaction is typically catalyzed by an acid or base to facilitate imine formation.

Reaction Conditions:

  • Reagents : Substituted aniline and ketone/aldehyde.
  • Catalyst : Acidic catalysts like HCl or sulfuric acid.
  • Solvent : Ethanol or methanol.
  • Temperature : Room temperature to 60°C.

Reaction Scheme:

$$
\text{R-NH}_2 + \text{R'-CHO} \xrightarrow{\text{Acid/Base Catalyst}} \text{R-N=CHR'}
$$

Cyclization to Form Cyclohexadienone Core

The cyclization step involves introducing substituents onto a benzene ring followed by oxidation to form the cyclohexadienone structure.

Reaction Conditions:

  • Reagents : An aromatic precursor and oxidizing agents such as potassium permanganate or chromium trioxide.
  • Catalyst : Transition metal catalysts (e.g., palladium or copper salts).
  • Solvent : Organic solvents like dichloromethane or acetonitrile.
  • Temperature : Elevated temperatures (80–120°C).

Acylation to Introduce Acetamide

The final step is the introduction of the acetamide group through an acylation reaction.

Reaction Conditions:

  • Reagents : Acetic anhydride or acetyl chloride.
  • Catalyst : Lewis acids such as aluminum chloride (AlCl₃).
  • Solvent : Non-polar solvents like benzene or toluene.
  • Temperature : Controlled at 0–50°C.

Representative Data Table

Step Reaction Type Reagents/Conditions Outcome
1 Imine Formation Substituted aniline + aldehyde; acid Formation of imine intermediate
2 Cyclization Aromatic precursor + oxidizing agent Cyclohexadienone core
3 Acylation Acetic anhydride + Lewis acid catalyst Final acetamide product

Notes on Optimization

  • Purity of Reagents : High-purity reagents are essential for minimizing side reactions.
  • Reaction Monitoring : Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress.
  • Isolation and Purification :
    • Crystallization is commonly employed for purification.
    • Column chromatography may be used for separating impurities.

Challenges in Synthesis

  • Side reactions during imine formation can lead to undesired by-products.
  • Oxidation conditions must be carefully controlled to avoid overoxidation of intermediates.
  • The introduction of the acetamide group requires precise control over temperature and catalyst concentration to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to react with common reagents such as acetic anhydride, phosphomolybdic acid, and silver triflate .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various acylated and substituted derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to act on aliphatic amidase expression-regulating proteins, which play a crucial role in various biological processes . The compound’s unique structure allows it to interact with these targets effectively, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Acetamide Derivatives

Table 1: Key Structural and Spectroscopic Comparisons

Compound Name Key Functional Groups/Substituents IR Peaks (cm⁻¹) HRMS [M+H]+ (Observed) Crystallographic Features
Target Compound (CAS 102387-48-4) Diethylamino, methyl, cyclohexadienone-imine Not reported Not reported Not reported
N-(4-Chlorophenyl)-2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) Chlorophenyl, triazolyl, naphthyloxy 3291 (–NH), 1678 (C=O), 785 (–C–Cl) 393.1112 Not reported
2-(3,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide Dichlorophenyl, pyrazolyl Not reported Not reported Planar amide groups, R₂²(10) hydrogen-bonded dimers

Key Observations :

Functional Group Diversity: The target compound’s diethylamino and cyclohexadienone-imine groups distinguish it from halogenated analogs like 6m and dichlorophenyl-pyrazolyl derivatives . These substituents likely enhance its electron-donating capacity and steric bulk, influencing reactivity or binding interactions. In contrast, compound 6m incorporates a triazolyl group, which is absent in the target molecule but common in medicinal chemistry for bioactivity modulation .

Spectral Properties :

  • While IR data for the target compound are unavailable, the presence of C=O (1678 cm⁻¹) and –NH (3291 cm⁻¹) in 6m aligns with typical acetamide signatures. The absence of a –Cl peak (~785 cm⁻¹) in the target compound suggests reduced electrophilic character compared to 6m .

Crystallographic Behavior: The dichlorophenyl-pyrazolyl acetamide exhibits three distinct conformers in its asymmetric unit, with dihedral angles between aryl rings ranging from 54.8° to 77.5°. This conformational flexibility contrasts with the rigid cyclohexadienone-imine system in the target compound, which may adopt a planar or twisted geometry depending on intramolecular hydrogen bonding or steric effects.

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